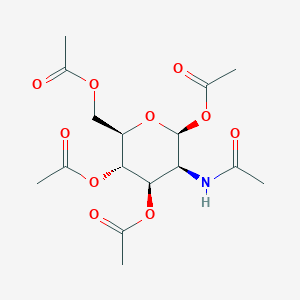

1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose

Übersicht

Beschreibung

1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose is a chemical compound with remarkable properties . It is widely employed in the synthesis of glycosylated natural products and pharmaceuticals . It is also known as 2-Acetamido-2-deoxy-β-D-glucopyranose 1,3,4,6-Tetraacetate or Pentaacetyl-β-D-glucosamine .

Synthesis Analysis

The synthesis of 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose involves a number of steps . It is a starting compound in the synthesis of a number of glucosamine glycosyl donors . It can easily react with simple alkyl and carbohydrate alcohols to give stereoselectively the corresponding 1,2-trans glycosides .Molecular Structure Analysis

The molecular formula of 1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose is C16H23NO10 . Its molecular weight is 389.36 . The SMILES string representation of the molecule isCl.CC(=O)OC[C@H]1OC@@H=O)C@HC@@H=O)[C@@H]1OC(C)=O . Chemical Reactions Analysis

1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose is used in the synthesis of α- and β-linked acetamido pyranosides . These pyranosides have anti-inflammatory properties as inhibitors of TLR4 .Physical And Chemical Properties Analysis

1,3,4,6-Tetra-o-acetyl-2-acetamido-2-deoxy-beta-d-mannose is a solid at 20°C . It has a specific rotation of [α]20/D +1.0 to +3.5 deg (C=5, CHCl3) . It is soluble in chloroform . Its melting point is 188 °C .Wissenschaftliche Forschungsanwendungen

Nanoparticle Fabrication

This compound is utilized in the fabrication of poly(lactic-co-glycolic acid) (PLGA) nanoparticles . These nanoparticles are designed for efficient and prospective in vivo metabolic processing . The compound-loaded nanoparticles show promise for improved bioavailability and metabolic engineering .

Glycosaminoglycan Synthesis

It serves as an intermediate in the synthesis of heparin-like glycosaminoglycans (GAGs) . These are vital for creating biomolecules that mimic the structure and function of natural GAGs, which play crucial roles in cellular communication and molecular recognition processes .

Immunological Research

The compound is used as a precursor in synthesizing differently substituted trimers of the group A N. meningitidis capsular polysaccharide . These synthesized molecules are crucial for conducting immunological experiments to understand bacterial pathogenesis .

Lysosomal Labeling

Researchers employ this compound in the synthesis of fluorescent probes for lysosomal labeling. This application is significant for studying cellular processes and diagnosing lysosomal storage disorders .

Anti-inflammatory Drug Development

The compound is instrumental in creating α- and β-linked acetamido pyranosides, which exhibit anti-inflammatory properties. These compounds act as inhibitors of TLR4 , a receptor involved in activating immune responses .

Drug Discovery and Formulation

It is a key component in the research and development of glycosylated pharmaceutical compounds targeting bacterial or fungal infections. This application is critical in the drug discovery process, particularly for antibiotics and antifungal medications .

Study of Substrates for Inositol Synthase

Phosphorylated derivatives of this compound have been valuable in studying substrates for inositol synthase . This enzyme is essential for the production of inositol, a molecule implicated in various cellular processes .

Preparation of Anionic Surfactants

The compound is also used in the preparation of anionic surfactants. These surfactants have applications in various industries, including pharmaceuticals, cosmetics, and food production .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(2R,3S,4R,5S,6S)-5-acetamido-3,4,6-triacetyloxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)/t12-,13+,14-,15-,16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVPIZHVSWNOZMN-YIDVYQOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-5-[4-(trifluoromethyl)phenoxymethyl]pyridine](/img/structure/B1519009.png)

![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B1519012.png)

![3-{[(4-Methylpentyl)oxy]methyl}aniline](/img/structure/B1519017.png)

![3-{[(4-Fluorophenyl)sulfanyl]methyl}-1-benzofuran-2-carboxylic acid](/img/structure/B1519023.png)